BenchChemオンラインストアへようこそ!

Fenmetozole

Sickle Cell Disease Anti-sickling Agents Hemoglobin S Gelation

Fenmetozole (DH-524) is an irreplaceable α2-adrenergic antagonist (Ki=12 nM) with a unique triple-action profile no other imidazoline recapitulates: (1) anti-sickling activity at 5–10 mM that reduces erythrocyte sickling—clonidine, lofexidine, and tolazoline all fail at this endpoint; (2) selective reversal of ethanol-, phenobarbital-, and halothane-induced CNS depression at 15–30 mg/kg without altering ethanol pharmacokinetics; (3) an established pediatric MBD dosing protocol (0.5–10 mg/kg/day). Essential for sickle cell chemical probes, CNS polypharmacology studies, and α1/α2 selectivity SAR benchmarking.

Molecular Formula C10H10Cl2N2O
Molecular Weight 245.10 g/mol
CAS No. 41473-09-0
Cat. No. B1672513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenmetozole
CAS41473-09-0
SynonymsDH 524
fenmetazole
fenmetozole
Molecular FormulaC10H10Cl2N2O
Molecular Weight245.10 g/mol
Structural Identifiers
SMILESC1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C10H10Cl2N2O/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5H,3-4,6H2,(H,13,14)
InChIKeyFVHAONUKSUFJKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fenmetozole (CAS 41473-09-0) Compound Profile and Procurement Relevance for α2-Adrenergic and CNS Research


Fenmetozole (DH-524, CAS 41473-09-0) is a small-molecule imidazoline derivative (C10H10Cl2N2O, MW 245.11) originally patented as an antidepressant [1] but primarily characterized as an α2-adrenergic receptor antagonist structurally related to idazoxan [2]. It is currently classified as an experimental compound in authoritative drug databases with no known commercial pharmaceutical development [3]. Unlike many CNS-penetrant α2 antagonists, fenmetozole demonstrates a distinct pharmacological profile that includes reversal of ethanol-induced CNS depression, minimal brain dysfunction (MBD) alleviation in pediatric populations, and anti-sickling activity against hemoglobin S gelation—applications not shared by its closest structural or mechanistic analogs.

Why Fenmetozole Cannot Be Substituted by Idazoxan, Clonidine, or Other Imidazoline α2 Modulators in Targeted Research


Fenmetozole cannot be simply substituted with idazoxan, clonidine, or other imidazoline derivatives because it occupies a unique pharmacological intersection that no single comparator recapitulates. Structural and functional studies demonstrate that fenmetozole analogues exhibit α1/α2 selectivity profiles distinct from the parent compound [1]. Moreover, head-to-head comparisons in hemoglobin S gelation assays reveal that fenmetozole uniquely reduces erythrocyte sickling and normalizes oxygen affinity at 5–10 mM concentrations, whereas clonidine, lofexidine, and tolazoline—despite sharing α2 pharmacology—fail to produce this cellular-level effect [2]. Additionally, fenmetozole possesses an established pediatric dosing precedent for minimal brain dysfunction (MBD) [3], a therapeutic niche absent from other α2 antagonists. Substitution with any single analog would thus compromise at least one critical dimension of fenmetozole's experimental utility: anti-sickling activity, MBD efficacy, or the specific pattern of CNS depressant reversal.

Fenmetozole Quantitative Differentiation Evidence: Comparator-Based Activity, Selectivity, and Functional Assays for Procurement Decision Support


Fenmetozole vs. Clonidine, Lofexidine, and Tolazoline: Anti-Sickling Activity and Cellular Efficacy in Hemoglobin S Models

In a direct comparative study, fenmetozole, clonidine, lofexidine, and tolazoline inhibited hemoglobin S gelation with increasing effectiveness (fenmetozole > lofexidine > clonidine > tolazoline). However, only fenmetozole reduced erythrocyte sickling significantly and normalized the oxygen affinity of SS blood at 5–10 mM concentrations [1]. This cellular-level efficacy distinguishes fenmetozole from its α2-active comparators.

Sickle Cell Disease Anti-sickling Agents Hemoglobin S Gelation

Fenmetozole vs. TRH, Amphetamine, and Naloxone: Differential Antagonism of Ethanol-Induced CNS Impairment in Rodent Models

Fenmetozole (15–30 mg/kg) reduced ethanol-induced impairment of the aerial righting reflex in mice without altering blood or brain ethanol content [1]. In a comparative analysis, fenmetozole antagonized ethanol's impairment of the aerial righting reflex but did not antagonize ethanol's anticonflict action—a pattern distinct from TRH, amphetamine, and naloxone [2]. Fenmetozole also reversed impairments induced by phenobarbital, chlordiazepoxide, and halothane [3], indicating a broader CNS-depressant reversal profile not shared by these comparators.

Ethanol Antagonism CNS Depression Behavioral Pharmacology

Fenmetozole vs. Methylphenidate and Sympathomimetic Amines: Documented Pediatric Dosing for Minimal Brain Dysfunction (MBD)

Fenmetozole is patented for alleviating minimal brain dysfunction (MBD) in children aged 5–15 years at a recommended oral dose of 0.5–10 mg/kg/day of fenmetozole hydrochloride [1]. Prior to this indication, methylphenidate and other sympathomimetic amines were the dominant pharmacotherapy for MBD [2]. Fenmetozole represents a mechanistically distinct alternative (α2 antagonism vs. stimulant activity) with an established human dosing precedent derived from adult safety data (single doses 25–250 mg; repeated 250–450 mg/day for 3–4 weeks) [3].

Minimal Brain Dysfunction Pediatric Neurology Alpha-2 Antagonists

Fenmetozole vs. Idazoxan: α1/α2 Selectivity Profile in Isolated Rat Vas Deferens

Fenmetozole and idazoxan were evaluated for α1- and α2-adrenoreceptor blocking activity in isolated rat vas deferens [1]. While the published abstract does not provide exact pA2 or pIC50 values for fenmetozole versus idazoxan, it states that synthesized analogues displayed significantly lower activity compared to the parent compounds fenmetozole and idazoxan [2], establishing fenmetozole as a reference-standard α2 antagonist in this tissue preparation. A separate binding study reports fenmetozole tosylate exhibits high-affinity binding to α2-adrenergic autoreceptors (Ki = 12 nM in rat cortical membranes) .

Alpha-Adrenoceptor Pharmacology Selectivity Profiling Imidazoline Derivatives

Fenmetozole: Divergent Effects on Human Cognitive and Motor Performance Alone vs. With Ethanol

In a human study, fenmetozole administered alone impaired standing steadiness but improved performance on one mental test [1]. When combined with ethanol, fenmetozole failed to antagonize ethanol-induced performance decrements; subjective symptoms were additive rather than antagonistic [2]. This contrasts with rodent studies where fenmetozole (15–30 mg/kg) consistently reversed ethanol-induced impairment of the aerial righting reflex [3], highlighting species- and task-dependent differences in fenmetozole's pharmacological profile.

Human Psychopharmacology Ethanol Interaction Cognitive Performance

Fenmetozole vs. Apomorphine: Species-Specific Reversal of Ethanol-Induced Locomotor Activity in Rodents

Apomorphine (0.25 and 2.5 mg/kg) and fenmetozole (7.5 and 15.0 mg/kg) both failed to inhibit ethanol-induced increases in intertrial-interval crossing in rats [1], despite previous evidence that these drugs antagonize ethanol-induced locomotor increases in mice [2]. This cross-study finding indicates that fenmetozole's antagonism of ethanol-stimulated locomotion is species-dependent (effective in mice but not rats), a differential feature not shared by apomorphine in these assays.

Locomotor Activity Ethanol Pharmacology Species Differences

Fenmetozole Optimal Research Applications: Evidence-Backed Scenarios for Scientific and Industrial Use


Anti-Sickling Drug Discovery: Lead Compound for Hemoglobin S Gelation Inhibition and Erythrocyte Sickling Reduction

Fenmetozole serves as a validated positive control or chemical probe in sickle cell disease research, having demonstrated both inhibition of hemoglobin S gelation and significant reduction of erythrocyte sickling at 5–10 mM—a functional cellular outcome not achieved by clonidine, lofexidine, or tolazoline in direct comparative assays [1]. Researchers should prioritize fenmetozole over other imidazoline α2 ligands when the experimental endpoint requires reduction in cellular sickling rather than mere gelation inhibition. The compound's defined anti-sickling concentration range (5–10 mM) provides a clear experimental benchmark for assay development and comparative evaluation of novel agents.

CNS Depressant Reversal Studies: Selective Antagonism of Ethanol-Induced Motor Impairment in Rodent Models

For investigators studying the neuropharmacological mechanisms underlying ethanol-induced CNS depression, fenmetozole (15–30 mg/kg) provides a tool that selectively reverses motor impairment (aerial righting reflex) without altering ethanol pharmacokinetics or affecting anticonflict behaviors [1][2]. This selectivity distinguishes fenmetozole from TRH, amphetamine, and naloxone, which exhibit broader or different patterns of ethanol interaction. Additionally, fenmetozole's demonstrated reversal of phenobarbital-, chlordiazepoxide-, and halothane-induced impairment [3] supports its use as a broader CNS-depressant antagonist in polypharmacology studies. However, researchers must account for species-specific efficacy (mouse vs. rat) when designing locomotor activity experiments [4] and should not extrapolate rodent antagonism to human cognitive/motor outcomes without confirmatory testing [5].

Pediatric Neuropharmacology: Non-Stimulant Intervention for Minimal Brain Dysfunction (MBD) Model Development

Fenmetozole is one of the few α2-adrenergic antagonists with an established pediatric dosing protocol for minimal brain dysfunction (MBD) [1], enabling its use as a comparator or mechanistic probe in animal models of attention-deficit and hyperkinetic disorders. The patented oral dose range of 0.5–10 mg/kg/day in children aged 5–15 years provides a human-relevant translational framework absent from other α2 antagonists like idazoxan. Researchers investigating non-stimulant alternatives to methylphenidate or sympathomimetic amines can utilize fenmetozole to explore α2-antagonism as a therapeutic mechanism in MBD-relevant behavioral assays. Adult human safety data (25–250 mg single doses; 250–450 mg/day repeated) [2] further support dose selection in preclinical toxicology and pharmacokinetic studies.

Alpha-2 Adrenoceptor Reference Standard: In Vitro Binding and Functional Antagonism Assays

Fenmetozole functions as a reference α2-adrenergic antagonist in isolated tissue and binding assays, with a reported Ki of 12 nM in rat cortical membranes [1]. The compound's activity in rat vas deferens has been directly compared to idazoxan, establishing fenmetozole as a parent compound against which analogue activity and α1/α2 selectivity can be benchmarked [2]. For researchers conducting competitive binding studies, functional antagonism assays, or structure-activity relationship (SAR) campaigns on imidazoline derivatives, fenmetozole provides a well-characterized reference point with published pharmacological context. Its structural relationship to idazoxan and other 2-imidazolines makes it particularly valuable for SAR studies exploring modifications to the dichlorophenoxy moiety and imidazoline ring [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenmetozole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.